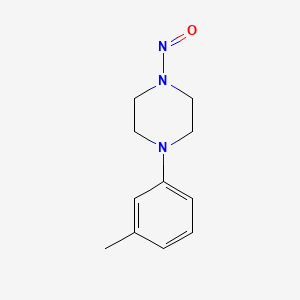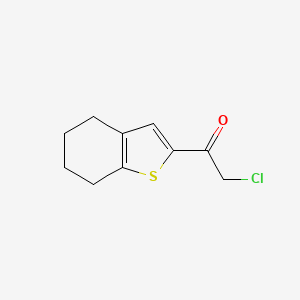![molecular formula C11H8ClN3O2 B15315429 4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15315429.png)
4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenylamino group at the 4-position and a carboxylic acid group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of 4-chloroaniline with a pyrimidine derivative. One common method involves the nucleophilic substitution of a 4-chloropyrimidine with 4-chloroaniline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-chloropyridine: This compound shares a similar pyridine ring structure but differs in the position and type of substituents.
4-Chlorophenylpyrimidine: Similar in structure but lacks the amino and carboxylic acid groups.
Pyrimidine-5-carboxylic acid: Similar core structure but without the 4-chlorophenylamino group.
Uniqueness
4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid is unique due to the presence of both the 4-chlorophenylamino and carboxylic acid groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical modifications and interactions with biological targets, making the compound versatile for various applications.
Propriétés
Formule moléculaire |
C11H8ClN3O2 |
|---|---|
Poids moléculaire |
249.65 g/mol |
Nom IUPAC |
4-(4-chloroanilino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H8ClN3O2/c12-7-1-3-8(4-2-7)15-10-9(11(16)17)5-13-6-14-10/h1-6H,(H,16,17)(H,13,14,15) |
Clé InChI |
PLLLKDVHEMGQKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=NC=NC=C2C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


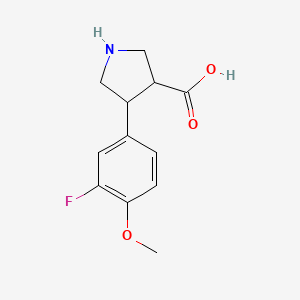
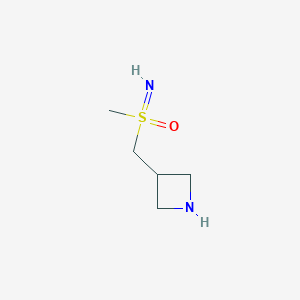

![6-chloro-N-[3-[(2-methoxyphenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]pyridine-3-carboxamide](/img/structure/B15315365.png)
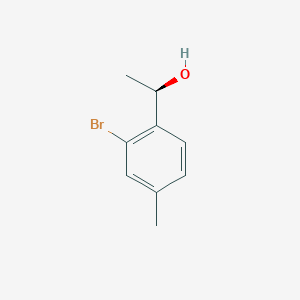
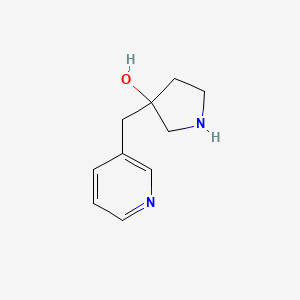
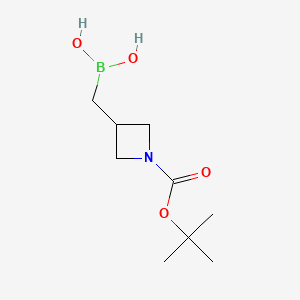


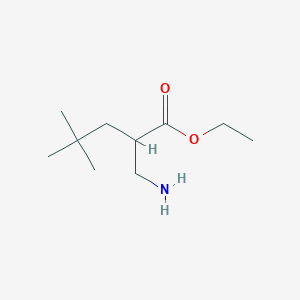
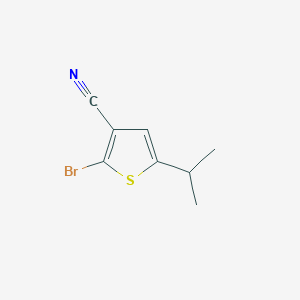
![5-Chloro-6-fluoro-1-(tetrahydrothiophen-3-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B15315416.png)
